4-Methoxybenzoic-2,3,5,6-D4 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

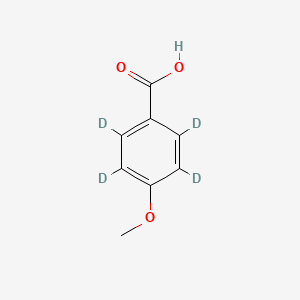

4-Methoxybenzoic-2,3,5,6-D4 acid, also known as p-Anisic acid-d4, is a deuterated form of 4-Methoxybenzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. The molecular formula of this compound is C8H4D4O3, and it has a molecular weight of 156.17 g/mol .

Métodos De Preparación

4-Methoxybenzoic-2,3,5,6-D4 acid can be synthesized through several methods. One common synthetic route involves the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

4-Methoxybenzoic-2,3,5,6-D4 acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Methoxybenzoic-2,3,5,6-D4 acid involves its interaction with various molecular targets and pathways. The methoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions . This property is crucial for synthesizing various derivatives and intermediates in organic synthesis .

Comparación Con Compuestos Similares

4-Methoxybenzoic-2,3,5,6-D4 acid can be compared with other similar compounds, such as:

4-Methoxybenzoic acid: The non-deuterated form, which has similar chemical properties but lacks the deuterium labeling.

4-Methoxy-13C, d3-benzoic-2,3,5,6-d4 acid:

4-Methoxy-2-methylbenzoic acid: A positional isomer with a methyl group at the 2-position, which forms complexes with various metal ions.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic research .

Actividad Biológica

4-Methoxybenzoic-2,3,5,6-D4 acid, also known as a deuterated derivative of 4-methoxybenzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C9H9D4O3

Melting Point : 184 °C

Biological Activity Overview

Research has shown that 4-methoxybenzoic acid derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against bacteria and fungi.

- Antiproliferative Effects : Potential in inhibiting cancer cell growth.

- Enzyme Modulation : Interaction with enzymes such as cathepsins and proteasomes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through several mechanisms:

- Enzyme Inhibition : It can inhibit enzyme activity by forming covalent bonds with active site residues or blocking substrate binding.

- Protein Interaction : Similar compounds have been shown to disrupt protein-protein interactions critical in cancer therapy .

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzoic acid | Methoxy group at position 4 | Antimicrobial, Antitumor |

| 3-Chloro-4-methoxybenzoic acid | Chlorine substitution | Enhanced anticancer properties |

| 2-Methyl-4-methoxybenzoic acid | Methyl substitution | Variable antimicrobial activity |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of methoxybenzoic acids exhibited significant antibacterial and antifungal activities. The presence of the methoxy group enhances the lipophilicity of the compound, facilitating membrane penetration .

- Antiproliferative Effects : Research on benzimidazole derivatives indicated that compounds with similar structures could inhibit cancer cell proliferation. For instance, 4-methoxybenzoic acid derivatives were shown to induce apoptosis in various cancer cell lines .

- Enzyme Activation Studies : In vitro studies have shown that certain derivatives activate proteasomal and lysosomal pathways in human fibroblasts. For example, one study found that a related compound significantly activated cathepsins B and L, which are crucial for protein degradation .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with proteins involved in microbial resistance and cancer cell proliferation. These studies help elucidate the mechanisms behind its biological activities and guide further modifications for improved efficacy.

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.